REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][CH2:10][CH2:11][CH2:12]Br)=[CH:5][CH:4]=1.[CH:14]([NH2:17])([CH3:16])[CH3:15]>>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][CH2:10][CH2:11][CH2:12][NH:17][CH:14]([CH3:16])[CH3:15])=[CH:5][CH:4]=1
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Name
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|
Quantity
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13.7 g
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Type
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reactant
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Smiles
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COC1=CC=C(C=C1)CCCCBr
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Name
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Quantity
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50 mL
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Type
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reactant
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Smiles
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C(C)(C)N
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Control Type
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UNSPECIFIED
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Setpoint
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100 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The solvent was removed in vacuo and water (200 ml)
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Type
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ADDITION
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Details
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was added to the residue
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Type
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EXTRACTION
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Details
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the solution was extracted with ether
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Type
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DRY_WITH_MATERIAL
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Details
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The extract was dried over potassium carbonate
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Type
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CUSTOM
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Details
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the solvent was removed in vacuo
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Name
|
|
Type
|
|
Smiles
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COC1=CC=C(C=C1)CCCCNC(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |